molecular formula C10H13NO2 B1462952 Methyl 5-amino-2,3-dimethylbenzoate CAS No. 5628-47-7

Methyl 5-amino-2,3-dimethylbenzoate

Cat. No.: B1462952
CAS No.: 5628-47-7
M. Wt: 179.22 g/mol
InChI Key: VGJQKLFSNAVEHV-UHFFFAOYSA-N
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Description

“Methyl 5-amino-2,3-dimethylbenzoate” is a chemical compound with the molecular formula C10H13NO2 . It is also known as “5-AMINO-2,3-DIMETHYL-BENZOIC ACID METHYL ESTER” and has a molecular weight of 179.22 . The compound is a pale-yellow to yellow-brown solid at room temperature .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H13NO2/c1-6-4-8(11)5-9(7(6)2)10(12)13-3/h4-5H,11H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 179.22 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Crystal Structure and Molecular Association

  • The study of crystal structures of methylated benzoates, such as methyl 3,5-dimethylbenzoate, reveals insights into molecular association within crystals. These structures demonstrate the formation of C—H⋯O=C bonded molecules and their arrangement into layers, contributing to our understanding of intermolecular interactions and molecular packing in solid states (Ebersbach, Seichter, & Mazik, 2022).

Chemical Synthesis

  • In the realm of chemical synthesis , methyl 5-amino-2,3-dimethylbenzoate serves as a precursor or intermediate in the synthesis of complex organic compounds. For instance, 2-amino-4,5-dimethylbenzoic acid was synthesized from 3,4-dimethyl aniline, showcasing the compound's utility in synthesizing amino-acid derivatives, which could have further applications in creating novel compounds or materials (Lin, 2013).

Safety and Hazards

The compound is associated with certain hazard statements including H315, H319, and H335 . These codes correspond to skin irritation, eye irritation, and respiratory irritation, respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

methyl 5-amino-2,3-dimethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-4-8(11)5-9(7(6)2)10(12)13-3/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJQKLFSNAVEHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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